![molecular formula C11H12O B2533967 Tricyclo[7.1.1.02,7]undeca-2,4,6-trien-8-ol CAS No. 81569-16-6](/img/structure/B2533967.png)

Tricyclo[7.1.1.02,7]undeca-2,4,6-trien-8-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

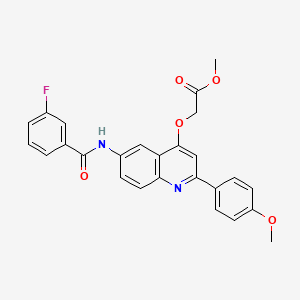

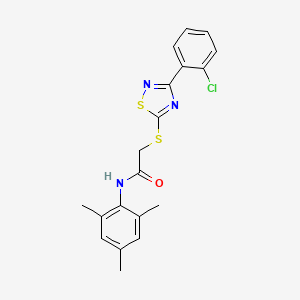

Molecular Structure Analysis

The molecular structure of Tricyclo[7.1.1.02,7]undeca-2,4,6-trien-8-ol is quite unique. It is composed of three cyclohexane rings that are fused together. This forms a rigid system, which contributes to its interesting properties.Physical And Chemical Properties Analysis

Tricyclo[7.1.1.02,7]undeca-2,4,6-trien-8-ol is a liquid at room temperature . The theoretical density and boiling point are not available . The compound should be stored at +4 °C .Applications De Recherche Scientifique

Intermediate Stabilities and Rearrangements

Intermediate Stabilities

Compounds like Tricyclo[5.3.1.03,8]undecane were identified as intermediates in the aluminum halide isomerization of specific norbornanes to methyl adamantanes. These findings are supported by empirical force field calculations predicting comparable stabilities among various tricycloundecanes (Făvarca csiu et al., 1973).

Selective Skeletal Rearrangement

The acid-catalyzed rearrangement of tricyclo[5.4.0.01,5]undecan-ll-one demonstrated selective production of tricyclo[5.3.1.01,5]undecan-11-one and tricyclo[5.4.0.03,8]undecane-7, 8-diol, showcasing a nuanced understanding of skeletal rearrangements under various conditions (Kakiuchi et al., 1990).

Photolysis and Novel Product Formation

- A series of tricyclo[5.3.1.02,6]undeca-3,9-dien-8-ones underwent [2+2] photocyclization, resulting in novel trishomocubanones. This research highlights the intricacies of photolysis in generating structurally unique compounds (Ogino & Awano, 1986).

Stereochemistry and Configuration Analysis

- Detailed NMR studies on the configuration of tricyclo[7.1.1.02,7]undecanes related to specific ketones revealed insights into cis configurations and the stereochemistry of reduction reactions. This work underscores the importance of stereochemical analysis in understanding molecular structures (Thomas et al., 1981).

Novel Synthetic Approaches

- Innovative synthetic approaches to the tricyclo[5.3.1.02,6]undecane compound, fundamental to gymnomitrane sesquiterpenoids, demonstrated novel methods for constructing complex molecular frameworks. This research highlights the versatility and creativity in synthetic organic chemistry (Toyota, Rudyanto, & Ihara, 2000).

Safety and Hazards

The compound is labeled with the signal word “Danger” and has the following hazard statements: H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

Propriétés

IUPAC Name |

tricyclo[7.1.1.02,7]undeca-2,4,6-trien-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-11-8-5-7(6-8)9-3-1-2-4-10(9)11/h1-4,7-8,11-12H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIIBLHOCKBXSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1C3=CC=CC=C3C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tricyclo[7.1.1.02,7]undeca-2,4,6-trien-8-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2533884.png)

![5-[7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2533893.png)

![2-(2-Bromophenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2533895.png)

![6-(4-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2533897.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(2,6-difluorophenyl)methanone](/img/structure/B2533899.png)

![3-((4-ethylphenyl)sulfonyl)-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2533901.png)

![N~6~-(3-methylbutyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2533902.png)

![6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2533903.png)